![molecular formula C15H15N5OS B2990696 6-Cyclopropyl-2-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]pyridazin-3-one CAS No. 2380095-79-2](/img/structure/B2990696.png)
6-Cyclopropyl-2-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]pyridazin-3-one
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Description
“6-Cyclopropyl-2-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]pyridazin-3-one” is a chemical compound with the molecular formula C15H15N5OS and a molecular weight of 313.38. It is a derivative of thieno[3,2-d]pyrimidin-4-amine, which has been reported to inhibit Cytochrome bd oxidase (Cyt-bd), a potential drug target in Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-ones, a core structure in the compound, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . An alternative method involves heating 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid . A green approach to the synthesis of this class of compounds has also been reported, involving a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide .Molecular Structure Analysis
The molecular structure of “6-Cyclopropyl-2-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]pyridazin-3-one” is characterized by a thieno[3,2-d]pyrimidin-4-amine core structure, with a cyclopropyl group at the 6-position and a 2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl group at the 2-position of the pyridazin-3-one ring.Chemical Reactions Analysis
The chemical reactions involving thieno[3,2-d]pyrimidin-4-ones generally involve cyclization reactions . The reaction of 3-amino-thiophene-2-carboxamides with one-carbon source reagents leads to the formation of thieno[3,2-d]pyrimidin-4-ones . Alternatively, heating 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid can also yield thieno[3,2-d]pyrimidin-4-ones .Mechanism of Action
While the specific mechanism of action for “6-Cyclopropyl-2-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]pyridazin-3-one” is not mentioned in the search results, it’s worth noting that thieno[3,2-d]pyrimidin-4-amines have been reported to inhibit Cytochrome bd oxidase (Cyt-bd), a potential drug target in Mycobacterium tuberculosis .
properties
IUPAC Name |
6-cyclopropyl-2-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c21-13-4-3-11(10-1-2-10)19-20(13)7-6-16-15-14-12(5-8-22-14)17-9-18-15/h3-5,8-10H,1-2,6-7H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTOZLCDQHYZDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-2-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]pyridazin-3-one |
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